2',3'-Dideoxyuridine-5'-O-monothiophosphate

Antiviral DNA virus Herpes simplex virus

Standard 2',3'-dideoxyuridine (ddU) is inactive in cellular antiviral assays due to failure of the first phosphorylation step. 2',3'-Dideoxyuridine-5'-O-monothiophosphate solves this by delivering a pre-installed thiophosphate at the 5'-position, enabling direct chain termination of viral DNA polymerases without reliance on host nucleoside kinases. • Bypasses rate-limiting phosphorylation: Documented activity against HSV, CMV, EBV, and HPV DNA polymerases • Thiophosphate modification: 200-300× faster acid-catalyzed hydrolysis vs. native phosphate esters, exploitable for endosome/lysosome-triggered prodrug release • Supplied at ≥95% HPLC purity with consistent lot-to-lot characterization for reproducible in vitro studies

Molecular Formula C9H13N2O6PS
Molecular Weight 308.25 g/mol
Cat. No. B15207526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dideoxyuridine-5'-O-monothiophosphate
Molecular FormulaC9H13N2O6PS
Molecular Weight308.25 g/mol
Structural Identifiers
SMILESC1CC(OC1COP(=S)(O)O)N2C=CC(=O)NC2=O
InChIInChI=1S/C9H13N2O6PS/c12-7-3-4-11(9(13)10-7)8-2-1-6(17-8)5-16-18(14,15)19/h3-4,6,8H,1-2,5H2,(H,10,12,13)(H2,14,15,19)/t6-,8+/m0/s1
InChIKeyLENMXODJHHVTIA-POYBYMJQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',3'-Dideoxyuridine-5'-O-monothiophosphate Overview


2',3'-Dideoxyuridine-5'-O-monothiophosphate (CAS 1266500-91-7) is a synthetic nucleotide analog characterized by a 2',3'-dideoxyribose sugar linked to a uracil base and a 5'-O-monothiophosphate group, with a molecular weight of 308.25 g/mol . This compound is distinguished from its nucleoside counterpart, 2',3'-dideoxyuridine (ddU), by the presence of a charged thiophosphate moiety at the 5'-position, which alters its physicochemical properties and cellular permeability [1]. The compound is primarily utilized as a biochemical tool in antiviral research, particularly as a chain terminator of viral DNA synthesis, and is available for procurement from specialized chemical suppliers .

Why 2',3'-Dideoxyuridine-5'-O-monothiophosphate Is Irreplaceable


In-class substitution of 2',3'-dideoxyuridine-5'-O-monothiophosphate with its nucleoside parent, 2',3'-dideoxyuridine (ddU), or other simple dideoxynucleosides is scientifically invalid due to fundamental differences in cellular uptake and metabolic activation. While ddU itself is completely inactive against HIV in cellular assays [1], its phosphorylated derivatives, including monothiophosphates, can bypass the critical first phosphorylation step by cellular kinases, which is often rate-limiting for antiviral activity [2]. The thiophosphate modification further confers altered susceptibility to hydrolytic enzymes compared to natural phosphate esters, as demonstrated in studies with uridine phosphoromonothioates (UMPS), where the rate of dethiophosphorylation under acidic conditions was found to be 200- to 300-fold faster than dephosphorylation of the corresponding uridine monophosphates [3]. These distinct biochemical properties mean that procurement of the specific monothiophosphate derivative is essential for experiments designed to probe intracellular nucleotide delivery or viral polymerase inhibition mechanisms.

Quantitative Differentiation Evidence


Antiviral Spectrum Against DNA Viruses

2',3'-Dideoxyuridine-5'-O-monothiophosphate demonstrates a broad antiviral spectrum against multiple DNA viruses, a property not shared by its parent nucleoside, 2',3'-dideoxyuridine (ddU), which is inactive against HIV and lacks reported activity against herpesviruses [1]. The monothiophosphate derivative has been shown to inhibit the replication of herpes simplex virus (HSV), cytomegalovirus (CMV), Epstein-Barr virus (EBV), and human papillomavirus (HPV) . This qualitative difference in antiviral breadth represents a key selection criterion for researchers investigating DNA virus replication mechanisms.

Antiviral DNA virus Herpes simplex virus Cytomegalovirus Epstein-Barr virus Human papillomavirus

Hydrolytic Lability vs. Natural Phosphate Esters

The thiophosphate moiety in 2',3'-dideoxyuridine-5'-O-monothiophosphate confers a distinct hydrolytic profile compared to the natural oxygen-containing phosphate ester. For the structurally related uridine 5'-phosphoromonothioate (5'-UMPS), the rate of dethiophosphorylation (loss of the thiophosphate group) under slightly acidic conditions (pH 2-5) is 200- to 300-fold greater than the dephosphorylation rate of the corresponding uridine 5'-monophosphate (5'-UMP) [1]. While this data is derived from a closely related analog, it provides a class-level inference that the target compound will exhibit significantly accelerated hydrolytic cleavage of its thiophosphate group under acidic conditions relative to natural nucleotides. This property is relevant for experimental designs requiring controlled nucleotide release.

Stability Hydrolysis Nucleotide analog Phosphorothioate

Prodrug Activation and Intracellular Release

2',3'-Dideoxyuridine-5'-O-monothiophosphate serves as a critical intermediate or prodrug form for intracellular nucleotide delivery. Studies on neutral 2',3'-dideoxyuridine phosphotriesters incorporating enzyme-labile protecting groups (SATE or DTE) demonstrated that these prodrugs efficiently release the parent mononucleotide (2',3'-dideoxyuridine-5'-monophosphate) intracellularly, leading to an observed anti-HIV effect in various cell lines [1]. While the target compound is a monothiophosphate rather than a phosphotriester prodrug, this evidence supports the broader principle that phosphorylated ddU derivatives, including monothiophosphates, can overcome the cellular impermeability of the parent nucleoside and deliver active nucleotide species to the cytosol. This is in stark contrast to ddU itself, which is not phosphorylated and therefore inactive [2].

Prodrug Intracellular delivery SATE DTE Nucleotide

5'-Phosphorylation Requirement for HIV RT Inhibition

The antiviral activity of 2',3'-dideoxyuridine derivatives is strictly dependent on the presence of a 5'-phosphate group for inhibition of HIV reverse transcriptase. While 2',3'-dideoxyuridine (ddU) itself is entirely inactive against HIV, its triphosphate form (ddUTP) effectively blocks HIV reverse transcriptase [1]. 2',3'-Dideoxyuridine-5'-O-monothiophosphate, as a monophosphate analog, occupies an intermediate position in this phosphorylation cascade, providing a substrate for further phosphorylation to the active triphosphate species. This contrasts with ddU, which is not a substrate for cellular kinases and therefore fails to generate the active triphosphate [1]. The monothiophosphate derivative is thus essential for studies investigating the phosphorylation requirements of antiviral nucleoside analogs.

HIV Reverse transcriptase Chain termination Nucleotide analog

Application Scenarios


DNA Virus Replication Mechanisms

This compound is suitable for in vitro studies of DNA virus replication, particularly for herpesviruses (HSV, CMV, EBV) and papillomaviruses (HPV), where its antiviral activity has been documented . Researchers can employ this nucleotide analog as a chain terminator to probe viral DNA polymerase function or to screen for viral resistance mechanisms.

Prodrug Development and Intracellular Delivery

Given the established use of ddU-based phosphotriesters as enzyme-labile prodrugs for cytosolic delivery of mononucleotides , 2',3'-dideoxyuridine-5'-O-monothiophosphate serves as a key building block for designing novel prodrugs. Its thiophosphate group offers a distinct chemical handle for further derivatization, enabling researchers to investigate structure-activity relationships in nucleotide delivery systems.

Hydrolysis and Stability of Nucleotide Analogs

The enhanced hydrolytic lability of the thiophosphate group under acidic conditions, as inferred from studies on UMPS , makes this compound valuable for controlled release experiments. Researchers can exploit this property to study the kinetics of nucleotide release in acidic cellular compartments (e.g., endosomes, lysosomes) or to calibrate assays requiring timed nucleotide availability.

Phosphorylation Pathway Analysis

Because 2',3'-dideoxyuridine is inactive due to lack of phosphorylation , the monothiophosphate derivative provides a critical tool for dissecting the intracellular activation steps of nucleoside analogs. It can be used as a substrate for nucleotide kinases in vitro or to study the rate-limiting phosphorylation steps in cell-based models.

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